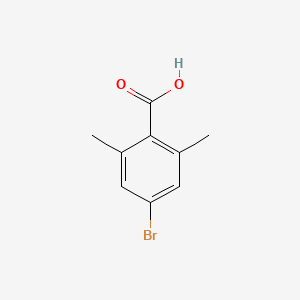

4-Bromo-2,6-dimethylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZAABLAECNINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474760 | |

| Record name | 4-bromo-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74346-19-3 | |

| Record name | 4-bromo-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,6-dimethylbenzoic Acid

Introduction

4-Bromo-2,6-dimethylbenzoic acid, a halogenated aromatic carboxylic acid, serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. Its unique structural arrangement, featuring a bromine atom at the para position and two methyl groups ortho to the carboxylic acid function, imparts specific steric and electronic properties that influence its reactivity and physical behavior. A thorough understanding of its physical properties is paramount for researchers and drug development professionals to effectively utilize this compound in synthetic protocols, formulation studies, and analytical method development. This guide provides a comprehensive overview of the core physical properties of this compound, supported by established experimental data and theoretical insights.

Core Physicochemical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for its identification, purification, and handling in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 74346-19-3 | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1][2] |

| Molecular Weight | 229.07 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 197-198 °C | |

| Boiling Point | 321.1 ± 30.0 °C at 760 mmHg | |

| Predicted XLogP3-AA | 2.9 | [2] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various chemical reactions and formulations.

Qualitative Solubility: This compound exhibits moderate solubility in organic solvents and is less soluble in water[3]. The presence of the nonpolar benzene ring and methyl groups, along with the hydrophobic bromine atom, contributes to its solubility in organic media. Conversely, the polar carboxylic acid group allows for limited interaction with water.

Quantitative Solubility (Estimated): While precise quantitative solubility data is not readily available in the literature, an estimation based on its structure and the properties of similar substituted benzoic acids can be made. It is expected to be soluble in polar organic solvents like ethanol, methanol, and acetone, and sparingly soluble in nonpolar solvents like hexane. Its aqueous solubility is anticipated to be low but can be significantly increased in alkaline solutions due to the formation of the more soluble carboxylate salt.

Experimental Workflow for Solubility Determination

The following diagram outlines a standard laboratory procedure for determining the solubility of a solid organic compound like this compound.

Caption: Workflow for the experimental determination of solubility.

Acidity (pKa)

The acidity of this compound, quantified by its pKa value, is a key determinant of its chemical behavior, particularly in acid-base reactions and its physiological disposition in drug development.

Theoretical Estimation of pKa: An experimental pKa value for this compound is not readily found in the literature. However, we can estimate its acidity based on the known pKa of benzoic acid (4.20) and the electronic effects of its substituents[4].

-

Bromine (para-substituent): Bromine is an electron-withdrawing group through its inductive effect (-I) and an electron-donating group through its resonance effect (+R). In the para position, the inductive effect typically outweighs the resonance effect, leading to an increase in acidity (a lower pKa) compared to benzoic acid. For example, the pKa of 4-bromobenzoic acid is approximately 4.0.

-

Methyl Groups (ortho-substituents): Methyl groups are electron-donating through their inductive effect (+I). This effect would typically decrease the acidity (increase the pKa). However, the presence of substituents in the ortho positions of benzoic acid leads to a phenomenon known as the "ortho effect"[5]. This effect, which is a combination of steric and electronic factors, invariably increases the acidity of the benzoic acid derivative, regardless of the electronic nature of the substituent[5]. The steric hindrance from the two ortho-methyl groups forces the carboxylic acid group out of the plane of the benzene ring. This disruption of coplanarity reduces the resonance stabilization of the undissociated acid, thereby increasing its acidity.

Considering these factors, it is predicted that the pKa of this compound will be lower than that of benzoic acid, likely in the range of 3.0-3.5.

Experimental Determination of pKa

The pKa of a benzoic acid derivative can be determined experimentally through potentiometric titration.

Caption: Workflow for the experimental determination of pKa via potentiometric titration.

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. While fully interpreted spectra for this specific compound are not widely published, we can predict the key features based on its molecular structure.

¹H NMR Spectroscopy (Predicted): A proton Nuclear Magnetic Resonance (¹H NMR) spectrum would provide valuable information about the arrangement of hydrogen atoms in the molecule.

-

Aromatic Protons: The two equivalent protons on the benzene ring (at positions 3 and 5) would appear as a singlet in the aromatic region (typically δ 7.0-8.0 ppm).

-

Methyl Protons: The six equivalent protons of the two methyl groups at positions 2 and 6 would appear as a singlet in the upfield region (typically δ 2.0-2.5 ppm).

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm).

Infrared (IR) Spectroscopy (Predicted): The IR spectrum reveals the presence of key functional groups.

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically around 500-600 cm⁻¹, can be attributed to the C-Br stretching vibration.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, and aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 229). Due to the presence of bromine, there will be a characteristic M+2 peak of nearly equal intensity, corresponding to the presence of the ⁸¹Br isotope.

-

Fragmentation: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, m/z = 17) and the loss of the entire carboxylic acid group (-COOH, m/z = 45).

Conclusion

References

- Table 20.

- Acidity of Carboxylic Acids. [Link][7]

- Wang, Z., Deng, H., Li, X., Ji, P., & Cheng, J.-P. (2014). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry, 79(2), 659–666. [Link][8][9]

- NIST. Benzoic acid, 4-bromo-. [Link][11][12]

- PubChem. 4-Bromo-2-methylbenzoic acid. [Link][13]

- NIST. Benzoic acid, 4-bromo-, ethyl ester. [Link][16]

- PubChem. This compound. [Link][4]

- PubChemLite. This compound (C9H9BrO2). [Link][17]

Sources

An In-depth Technical Guide to 4-Bromo-2,6-dimethylbenzoic acid (CAS: 74346-19-3)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-2,6-dimethylbenzoic acid, a key building block in modern organic synthesis. With full editorial control, this document is structured to deliver not just procedural steps but a deep understanding of the causality behind experimental choices, ensuring a self-validating system of protocols and analyses for the discerning scientific professional.

Molecular Overview and Physicochemical Properties

This compound is an aromatic carboxylic acid distinguished by a bromine atom at the para-position and two methyl groups flanking the carboxylic acid function. This unique substitution pattern imparts specific steric and electronic properties that make it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

The steric hindrance provided by the ortho-methyl groups influences the reactivity of the carboxylic acid, while the bromine atom serves as a versatile handle for a variety of cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 74346-19-3 | [2] |

| Molecular Formula | C₉H₉BrO₂ | [2] |

| Molecular Weight | 229.07 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 197-198 °C | [4] |

| Boiling Point | 321.1 ± 30.0 °C at 760 mmHg (Predicted) | [4] |

| Solubility | Moderately soluble in organic solvents, sparingly soluble in water. | [1] |

| IUPAC Name | This compound | [3] |

| SMILES | CC1=CC(=CC(=C1C(=O)O)C)Br | [3] |

| InChIKey | DJZAABLAECNINV-UHFFFAOYSA-N | [3] |

Synthesis of this compound: A Plausible and Detailed Protocol

While multiple synthetic routes can be envisioned, a common and reliable approach involves the electrophilic bromination of 2,6-dimethylbenzoic acid. The directing effects of the carboxylic acid and the activating methyl groups, combined with the steric environment, favor bromination at the para-position.

An alternative approach involves the Grignard reaction of 1,4-dibromo-2,6-dimethylbenzene followed by carboxylation, though this may present challenges with selectivity. The direct bromination of 2,6-dimethylbenzoic acid is often more straightforward.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol describes a robust method for the synthesis of this compound from 2,6-dimethylbenzoic acid.

Materials:

-

2,6-Dimethylbenzoic acid

-

Liquid Bromine (Br₂)

-

Anhydrous Iron(III) Bromide (FeBr₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol or a mixture of ethanol and water for recrystallization

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 2,6-dimethylbenzoic acid (1 equivalent) in anhydrous dichloromethane.

-

Catalyst Addition: To the stirred solution, add anhydrous iron(III) bromide (0.05 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

-

Bromination: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of bromine (1.05 equivalents) in dichloromethane dropwise from the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Achieving High Purity through Recrystallization

Recrystallization is an effective method for purifying the crude this compound, leveraging its differential solubility in a hot versus a cold solvent system.

Experimental Protocol: Recrystallization

-

Solvent Selection: A mixture of ethanol and water is often a suitable solvent system. Alternatively, other solvent systems such as heptane/ethyl acetate can be explored.

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum to obtain pure this compound.

Analytical Characterization: A Spectroscopic Overview

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Sources

Foreword: The Strategic Importance of 4-Bromo-2,6-dimethylbenzoic Acid

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-dimethylbenzoic acid

In the landscape of modern drug discovery and materials science, the strategic value of precisely functionalized aromatic building blocks cannot be overstated. This compound is a prime example of such a scaffold. Its sterically hindered carboxylic acid group, combined with a reactive bromine handle, makes it a highly versatile intermediate for creating complex molecular architectures. The ortho-dimethyl substitution pattern imparts unique conformational constraints that are often sought after in the design of bioactive molecules and advanced materials. This guide provides a comprehensive, field-tested perspective on the synthesis of this valuable compound, moving beyond a simple recitation of steps to explore the underlying chemical principles and strategic decisions that ensure a successful and reproducible outcome.

Part 1: Synthetic Strategy Analysis: A Logic-Driven Approach

The synthesis of a target molecule is a process of strategic elimination. Several theoretical pathways can be envisioned for this compound, but only one typically emerges as the most efficient and practical.

-

Sandmeyer Reaction Pathway: One could conceive of a route starting from 4-bromo-2,6-dimethylaniline.[1][2] This would involve the conversion of the aniline to a diazonium salt, followed by a cyanation reaction (using CuCN) and subsequent hydrolysis of the resulting nitrile to the carboxylic acid.[3][4] While chemically sound, this multi-step sequence is longer and involves the handling of highly reactive diazonium intermediates and toxic cyanide salts, making it less ideal for scale-up.[5]

-

Grignard Carboxylation Pathway: Another approach involves the use of an organometallic intermediate. This could start from a precursor like 1,4-dibromo-2,6-dimethylbenzene. A selective monometalation to form a Grignard reagent, followed by quenching with solid carbon dioxide (dry ice), would yield the target acid.[6][7] The primary challenge here is achieving selective Grignard formation without side reactions, a significant hurdle that complicates purification and reduces overall yield.

-

Oxidation of a Precursor: A third strategy could involve the oxidation of a methyl group on a pre-brominated xylene derivative, such as 4-bromo-1-ethyl-2,6-dimethylbenzene. However, controlling the oxidation to selectively form the carboxylic acid without affecting other parts of the molecule can be challenging and often requires harsh conditions.[8][9]

-

Preferred Pathway: Direct Electrophilic Aromatic Substitution: The most logical and efficient route is the direct electrophilic bromination of 2,6-dimethylbenzoic acid. This strategy is predicated on a fundamental understanding of substituent effects in electrophilic aromatic substitution. The two methyl groups are powerful activating, ortho-, para-directing groups. The carboxylic acid is a deactivating, meta-directing group. The cumulative effect of the two methyl groups strongly directs the incoming electrophile (Br+) to the C4 position (para to one methyl group and ortho to the other), which is sterically unhindered. This overwhelming directing effect overrides the influence of the deactivating carboxyl group, leading to high regioselectivity for the desired product. This makes the direct bromination a robust, single-step transformation with a high probability of success.

Part 2: Core Synthesis Protocol: Electrophilic Bromination

This protocol is based on modern, efficient methods that avoid the use of elemental bromine, opting for a more manageable and safer brominating agent.

Experimental Objective

To synthesize this compound via the electrophilic bromination of 2,6-dimethylbenzoic acid with high yield and purity.

Materials & Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| 2,6-Dimethylbenzoic acid | 150.17 | 7.51 g | 1.0 | Starting Material |

| Tetrabutylammonium tribromide (Bu₄NBr₃) | 482.17 | 26.52 g | 1.1 | Brominating Agent |

| Acetic Acid (Glacial) | 60.05 | 150 mL | - | Solvent[10] |

| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | ~5 g | - | For quenching |

| Deionized Water | 18.02 | ~500 mL | - | For work-up |

| Ethanol | 46.07 | As needed | - | For recrystallization |

Step-by-Step Protocol

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, add 2,6-dimethylbenzoic acid (7.51 g, 50.0 mmol).

-

Dissolution: Add 150 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Addition of Brominating Agent: To the stirred solution, add tetrabutylammonium tribromide (26.52 g, 55.0 mmol) portion-wise over 15 minutes. The solution will develop a characteristic orange-brown color.

-

Reaction Execution: Heat the reaction mixture to 60°C using an oil bath. Maintain this temperature and continue stirring for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cooling and Precipitation: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 400 mL of cold deionized water while stirring vigorously. A white precipitate of the crude product will form.

-

Quenching: To quench any unreacted bromine, add a saturated aqueous solution of sodium thiosulfate dropwise until the orange color of the solution disappears completely.

-

Isolation of Crude Product: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with three portions of 50 mL cold deionized water to remove any residual acetic acid and salts.

-

Purification by Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Final Product Collection: Collect the purified white crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol and dry them under vacuum to a constant weight.

-

Characterization: Determine the yield, melting point, and confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 3: Mechanistic Insights

The synthesis proceeds via a classic electrophilic aromatic substitution mechanism.

-

Generation of the Electrophile: The brominating agent, Bu₄NBr₃, serves as a source of electrophilic bromine.

-

Nucleophilic Attack: The electron-rich aromatic ring of 2,6-dimethylbenzoic acid attacks the bromine electrophile. The directing effects of the two methyl groups favor the formation of a sigma complex (arenium ion) where the positive charge is stabilized by resonance, particularly with the bromine attached at the C4 position.

-

Deprotonation and Aromatization: A base (such as the bromide ion) removes the proton from the C4 position, collapsing the sigma complex and restoring the aromaticity of the ring, yielding the final product, this compound.

Part 4: Data Analysis and Characterization

A successful synthesis is validated by rigorous data analysis.

Expected Results

| Parameter | Expected Value |

| Theoretical Yield | 11.45 g |

| Appearance | White crystalline solid |

| Melting Point | 150-153 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25 (s, 2H, Ar-H), 2.40 (s, 6H, 2 x CH₃), 11.0-12.0 (br s, 1H, COOH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 173.5 (COOH), 139.0 (C-CH₃), 132.0 (C-Br), 129.5 (C-H), 125.0 (C-COOH), 21.0 (CH₃) |

Part 5: Visualization of the Synthetic Workflow

A clear visual representation of the process is essential for reproducibility and understanding.

Caption: Workflow for the synthesis of this compound.

Part 6: Safety, Handling, and Troubleshooting

-

Safety: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood. Acetic acid is corrosive, and brominating agents are toxic and oxidizing. Handle with care.

-

Troubleshooting:

-

Low Yield: May result from incomplete reaction or losses during work-up. Ensure the reaction goes to completion via TLC monitoring. Be careful not to use an excessive amount of solvent during recrystallization.

-

Formation of Impurities: The primary potential impurity is the starting material. Dibrominated byproducts (3,5-dibromo-2,6-dimethylbenzoic acid) are possible if excess brominating agent is used or if the reaction temperature is too high. Careful control of stoichiometry and temperature is critical.[11] Recrystallization is typically effective at removing these impurities.

-

Conclusion

The direct electrophilic bromination of 2,6-dimethylbenzoic acid stands out as a superior method for synthesizing this compound. Its high regioselectivity, operational simplicity, and avoidance of harsh reagents make it an efficient and scalable route. By understanding the mechanistic principles and adhering to a validated protocol, researchers can reliably produce this key synthetic intermediate for application in advanced research and development programs.

References

- Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution Pre-lab reading from Zubrick. This document details a procedure for benzylic bromination using N-bromosuccinimide (NBS), a common brominating agent. While not a direct protocol for the target molecule, it provides context on related bromination techniques. Source: University of Lethbridge.

- Sandmeyer reaction - Wikipedia. Provides a detailed overview of the Sandmeyer reaction, a method for synthesizing aryl halides from aryl diazonium salts. Source: Wikipedia. [Link]

- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents. A patent describing multi-step syntheses starting from brominated benzoic acid derivatives.

- Sandmeyer reaction - L.S.College, Muzaffarpur. An educational resource describing the mechanism and applications of the Sandmeyer reaction. Source: L.S. College, Muzaffarpur.

- GRIGNARD REACTION – Synthesis of Benzoic Acid. A laboratory manual detailing the synthesis of benzoic acid via a Grignard reaction with carbon dioxide. Source: University of Missouri–St. Louis.

- organic synthesis: benzoic acid via a grignard reaction. An educational document explaining the synthesis of benzoic acid using a Grignard reagent, highlighting key practical concepts. Source: University of Calgary.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. A detailed explanation of the formation and reactions of diazonium salts, including the Sandmeyer reaction. Source: Master Organic Chemistry. [Link]

- SUPPORTING INFORMATION - The Royal Society of Chemistry. This document provides experimental procedures, including the bromination of 2,6-dimethylbenzoic acid using Bu₄NBr₃. Source: The Royal Society of Chemistry.

- Synthesis of 2,6-dimethylaniline - PrepChem.com. Discusses the bromination of 2,6-dimethylaniline, noting that the 4-bromo derivative is predominantly formed. Source: PrepChem.com. [Link]

- Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC - NIH. A research article on an alternative method for synthesizing aryl bromides from carboxylic acids.

- Stability Under Reaction Conditions: A Technical Guide to 4-Bromo-2,6-difluoroaniline - Benchchem.

- Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. A paper describing general methods for the bromination of aromatic compounds in acetic acid. Source: Revue Roumaine de Chimie.

- 4-Bromo-2,6-dimethylaniline Six Chongqing Chemdad Co. Commercial listing for a potential precursor chemical. Source: chemdad.com.

- CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents. A patent describing the oxidation of p-bromotoluene to 4-bromobenzoic acid.

- Grignard Reaction Experiment Part 1, Prelab - YouTube. An educational video explaining the Grignard reaction for synthesizing a carboxylic acid. Source: YouTube. [Link]

- Oxidative Transformation of Ethylbenzene Utilizing Metal Bound Immobilized Catalysts | Eurasian Journal of Chemistry. A research article on the oxidation of ethylbenzene, relevant to the synthesis of benzoic acid derivatives. Source: Eurasian Journal of Chemistry.

- NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids - Learn CBSE. Educational text covering the conversion of various compounds into benzoic acid. Source: Learn CBSE. [Link]

Sources

- 1. 4-Bromo-2,6-dimethylaniline 98 24596-19-8 [sigmaaldrich.com]

- 2. 4-Bromo-2,6-dimethylaniline Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mason.gmu.edu [mason.gmu.edu]

- 7. youtube.com [youtube.com]

- 8. ejc.buketov.edu.kz [ejc.buketov.edu.kz]

- 9. learncbse.in [learncbse.in]

- 10. jcsp.org.pk [jcsp.org.pk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structural Analogs of 4-Bromo-2,6-dimethylbenzoic Acid: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Versatile Scaffold of 4-Bromo-2,6-dimethylbenzoic Acid

This compound is an aromatic carboxylic acid characterized by a bromine atom at the para-position and two methyl groups ortho to the carboxylic acid function.[1][2][3] This substitution pattern imparts a unique combination of steric and electronic properties, making it a valuable building block in medicinal chemistry and drug discovery. The steric hindrance provided by the two methyl groups influences the conformation of the molecule and its interactions with biological targets. The bromine atom, a versatile halogen, can participate in various chemical transformations and can also act as a key interaction point in ligand-receptor binding.[4] This guide provides an in-depth exploration of the structural analogs of this compound, detailing their synthesis, biological activities, and structure-activity relationships (SAR), with a focus on their potential as therapeutic agents.

Core Concepts in the Design of Structural Analogs

The design of structural analogs of a lead compound is a cornerstone of medicinal chemistry. The goal is to systematically modify the chemical structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. For the this compound scaffold, analog design primarily focuses on three key areas:

-

Modification of the 4-position substituent: Replacing the bromine atom with other functional groups can profoundly alter the compound's electronic and steric properties, influencing its binding affinity and biological activity.

-

Alteration of the 2,6-dimethyl substitution: While the dimethyl groups are a defining feature, their modification or replacement can modulate the molecule's conformation and interaction with target proteins.

-

Derivatization of the carboxylic acid group: Converting the carboxylic acid to esters, amides, or other bioisosteres can impact the compound's solubility, membrane permeability, and metabolic stability.

This guide will primarily focus on the first and second strategies, exploring the rich chemical space accessible from this versatile scaffold.

Classes of Structural Analogs Based on 4-Position Substitution

The bromine atom at the 4-position serves as a convenient synthetic handle for introducing a wide variety of functional groups via cross-coupling reactions and other transformations. This allows for a systematic investigation of the SAR at this position.

4-Amino-2,6-dimethylbenzoic Acid and its Derivatives

Rationale for Modification: The introduction of an amino group at the 4-position introduces a basic center and a hydrogen bond donor/acceptor, which can lead to new interactions with biological targets. The aniline moiety is a common feature in many kinase inhibitors, where it often forms key hydrogen bonds in the ATP-binding pocket.[5]

Synthetic Strategies: The most common route to 4-amino-2,6-dimethylbenzoic acid is through the reduction of the corresponding nitro compound, 2,6-dimethyl-4-nitrobenzoic acid.[6] The nitro precursor can be synthesized by the oxidation of 4-nitro-2,6-dimethyltoluene.[7] An alternative starting point is 4-bromo-2,6-dimethylaniline, which can be prepared by the bromination of 2,6-dimethylaniline.[1][8]

Biological Activities and SAR: 4-Amino-2,6-dimethylbenzoic acid derivatives have shown promise as kinase inhibitors.[5] The amino group can be further derivatized to amides, sulfonamides, and ureas to probe the SAR and optimize activity. For example, quinazoline-based derivatives incorporating the 4-amino-2,6-dimethylphenyl moiety have been investigated as potent anticancer agents.

Experimental Protocol: Synthesis of 4-Amino-2,6-dimethylbenzoic Acid from 2,6-Dimethyl-4-nitrobenzoic Acid

-

Dissolution: Dissolve 2,6-dimethyl-4-nitrobenzoic acid (1.0 eq) in ethanol in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to yield 4-amino-2,6-dimethylbenzoic acid.

Mechanism of Action: Kinase Inhibition

Many 4-amino-substituted benzoic acid derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[9] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Caption: Kinase inhibition by a 4-amino-2,6-dimethylbenzoic acid analog.

4-Nitro-2,6-dimethylbenzoic Acid and its Derivatives

Rationale for Modification: The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the aromatic ring. Nitroaromatic compounds are known to have a wide range of biological activities, including antimicrobial and anticancer effects.[6] The nitro group can also serve as a synthetic precursor to the amino group.

Synthetic Strategies: 2,6-Dimethyl-4-nitrobenzoic acid can be synthesized by the oxidation of 4-nitro-2,6-dimethyltoluene using oxidizing agents like potassium permanganate or nitric acid.[4][7][10][11]

Biological Activities and SAR: Derivatives of 4-nitrobenzoic acid have been investigated for their antimicrobial and anticancer properties.[6] The strong electron-withdrawing nature of the nitro group can enhance the acidity of the carboxylic acid and influence its interactions with biological targets.

4-Hydroxy-2,6-dimethylbenzoic Acid and its Derivatives

Rationale for Modification: The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing additional interaction points with biological targets. Phenolic compounds are well-known for their antioxidant and various other biological activities.[12][13]

Synthetic Strategies: 4-Hydroxy-2,6-dimethylbenzoic acid can be prepared from 4-amino-2,6-dimethylbenzoic acid via diazotization followed by hydrolysis.

Biological Activities and SAR: Hydroxybenzoic acid derivatives have been reported to possess a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects.[2][12][13][14][15][16] The position and number of hydroxyl groups on the benzoic acid ring are critical for their activity.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (structural analogs of this compound) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]

4-Alkoxy-2,6-dimethylbenzoic Acid and its Derivatives

Rationale for Modification: Alkoxy groups can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. The size and nature of the alkyl group can be varied to fine-tune the compound's properties.[18][19][20]

Synthetic Strategies: 4-Alkoxy-2,6-dimethylbenzoic acids can be synthesized by the alkylation of 4-hydroxy-2,6-dimethylbenzoic acid with the appropriate alkyl halide in the presence of a base.[21]

Biological Activities and SAR: Alkoxy-substituted benzoic acid derivatives have been explored for various biological activities, including anticancer and anti-inflammatory effects.[18][21] The length and branching of the alkyl chain can significantly impact the biological activity.

4-Cyano-2,6-dimethylbenzoic Acid and its Derivatives

Rationale for Modification: The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. It is often used as a bioisostere for other functional groups and can be a key pharmacophoric element.[22][23][24][25][26]

Synthetic Strategies: 4-Cyano-2,6-dimethylbenzoic acid can be prepared from this compound via a cyanation reaction, typically using a cyanide source and a palladium catalyst.

Biological Activities and SAR: Cyano-substituted benzoic acid derivatives have been investigated in drug discovery for various targets. The cyano group's electronic properties and ability to participate in specific interactions can lead to potent and selective inhibitors.

Broader Structural Modifications of the 2,6-Dimethylbenzoic Acid Scaffold

While modifications at the 4-position are a primary focus, alterations to the 2,6-dimethylbenzoic acid core itself can also lead to novel analogs with interesting biological profiles.

Rationale for Modification: Changing the substitution pattern on the aromatic ring or replacing the phenyl ring with other heterocyclic systems can lead to compounds with entirely new pharmacological properties.

Synthetic Strategies: The synthesis of these more complex analogs often involves multi-step synthetic sequences, utilizing a variety of modern organic chemistry reactions.

Biological Activities and SAR: The biological activities of these broadly modified analogs are highly dependent on the specific structural changes made. For example, replacing the phenyl ring with a thiazole or quinazoline can lead to potent kinase inhibitors.[27][28]

Table 1: Summary of Biological Activities of 4-Substituted-2,6-dimethylbenzoic Acid Analogs

| 4-Substituent | Class of Compound | Primary Biological Activity | Potential Therapeutic Area |

| -NH2 | Amino-benzoic acid | Kinase Inhibition | Cancer |

| -NO2 | Nitro-benzoic acid | Antimicrobial, Anticancer | Infectious Diseases, Cancer |

| -OH | Hydroxy-benzoic acid | Antioxidant, Anticancer | Cancer, Inflammatory Diseases |

| -OR | Alkoxy-benzoic acid | Anticancer, Anti-inflammatory | Cancer, Inflammatory Diseases |

| -CN | Cyano-benzoic acid | Enzyme Inhibition | Various |

Future Perspectives and Conclusion

The this compound scaffold has proven to be a versatile starting point for the development of a diverse range of biologically active molecules. The systematic exploration of its structural analogs has led to the identification of potent inhibitors of various enzymes and promising candidates for the treatment of cancer and other diseases. Future research in this area will likely focus on:

-

Optimization of Lead Compounds: Further refinement of the most promising analogs to improve their potency, selectivity, and pharmacokinetic profiles.

-

Elucidation of Mechanisms of Action: In-depth studies to fully understand the molecular mechanisms by which these compounds exert their biological effects.

-

Exploration of New Therapeutic Areas: Screening of these analogs against a wider range of biological targets to identify new therapeutic applications.

This in-depth technical guide has provided a comprehensive overview of the current state of research on the structural analogs of this compound. The detailed synthetic protocols, biological data, and mechanistic insights presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this exciting field.

References

- NINGBO INNO PHARMCHEM CO.,LTD.

- PrepChem.com. Synthesis of 2,6-dimethylaniline. [Link]

- Karioti, A., et al. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules. 2021. [Link]

- Canadian Science Publishing. SOME CHEMISTRY OF 2,6-DIETHYLANILINE. Canadian Journal of Chemistry. [Link]

- PubMed. Design, Synthesis, and Antitumor Activity of 4-Halocolchicines and Their Pro-drugs Activated by Cathepsin B. ACS Medicinal Chemistry Letters. 2011. [Link]

- Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. 2016. [Link]

- Organic Syntheses. p-NITROBENZOIC ACID. [Link]

- PubMed. Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. European Journal of Medicinal Chemistry. 2010. [Link]

- Semantic Scholar. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted. [Link]

- National Institutes of Health. Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits. Scientific Reports. 2024. [Link]

- ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2013. [Link]

- PubChem. 4-Amino-2,6-dimethylbenzoic acid. [Link]

- National Institutes of Health. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science. 2018. [Link]

- Google Patents. Synthesis method of 2-methyl-4-nitrobenzoic acid.

- PubChem. 4-Cyano-2,6-dimethylbenzoic acid. [Link]

- Google Patents. A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.

- MDPI. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules. 2021. [Link]

- PubMed. Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry. 2016. [Link]

- International Journal of Pharmaceutical Sciences Review and Research.

- HDH pharma. 4-Cyano-2, 6-dimethylbenzoic acid, min 98%, 100 mg. [Link]

- Der Pharma Chemica. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3. 2010. [Link]

- Google Patents.

- National Institutes of Health. Synthesis, Selected Transformations, and Biological Activity of Alkoxy Analogues of Lepidilines A and C. Molecules. 2020. [Link]

- National Institutes of Health. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry. 2011. [Link]

- ResearchGate.

- ResearchGate. A Convenient Synthesis of 4Alkoxy and 4Hydroxy2,6-difluoroanilines. Tetrahedron Letters. 2004. [Link]

- MDPI. Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. Molecules. 2023. [Link]

- PubMed Central. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. 2018. [Link]

- National Institutes of Health. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). ACS Omega. 2024. [Link]

- PubMed. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters. 2012. [Link]ncbi.nlm.nih.gov/22608933/)

Sources

- 1. innospk.com [innospk.com]

- 2. jocpr.com [jocpr.com]

- 3. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Amino-2,6-dimethylbenzoic acid | C9H11NO2 | CID 313682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues [mdpi.com]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. Synthesis, Selected Transformations, and Biological Activity of Alkoxy Analogues of Lepidilines A and C - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 4-Cyano-2,6-dimethylbenzoic acid | C10H9NO2 | CID 21336317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 306297-19-8|4-Cyano-2,6-dimethylbenzoic acid|BLD Pharm [bldpharm.com]

- 24. calpaclab.com [calpaclab.com]

- 25. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 26. 4-Cyano-2,6-dimethylbenzoic acid | CymitQuimica [cymitquimica.com]

- 27. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-2,6-dimethylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Bromo-2,6-dimethylbenzoic acid, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the application of modern spectroscopic techniques for the structural elucidation and quality control of this compound. We will explore the theoretical underpinnings and experimental protocols for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS). Through a combination of predicted data, analysis of analogous compounds, and established spectroscopic principles, this guide serves as a self-validating reference for the comprehensive analysis of this compound.

Introduction: The Significance of this compound

This compound is a substituted aromatic carboxylic acid with a unique substitution pattern that imparts specific chemical properties, making it a valuable building block in organic synthesis. Its applications span the development of novel pharmaceuticals, agrochemicals, and advanced polymers. The precise arrangement of the bromo, methyl, and carboxylic acid functionalities on the benzene ring dictates its reactivity and ultimately the properties of the final products.

Therefore, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic methods provide a powerful, non-destructive suite of tools to achieve this. This guide will delve into the core techniques used to build a complete spectroscopic profile of this molecule, ensuring its identity and quality for downstream applications.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents several key features that will be interrogated by different spectroscopic techniques.

Caption: Molecular structure of this compound.

Each spectroscopic technique will provide complementary information:

-

¹H NMR: Will reveal the number of different types of protons, their chemical environment, and their connectivity.

-

¹³C NMR: Will identify the number of unique carbon atoms and their electronic environments.

-

FT-IR: Will confirm the presence of key functional groups, notably the carboxylic acid.

-

EI-MS: Will determine the molecular weight and provide information on the fragmentation pattern, aiding in structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles and Experimental Causality

¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, like protons, behave as tiny magnets. When placed in an external magnetic field, they can align with or against the field, creating two energy states. The energy difference between these states corresponds to radio frequencies. The precise resonance frequency of a proton is influenced by its local electronic environment, a phenomenon known as the chemical shift (δ). Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).

For this compound, we expect distinct signals for the carboxylic acid proton, the aromatic protons, and the methyl protons. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.[1] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for carboxylic acids.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette.

-

Referencing: Tetramethylsilane (TMS) is typically used as an internal standard with a chemical shift defined as 0.00 ppm.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. For a dilute sample, a greater number of scans will be required to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure and data from analogous compounds, the following ¹H NMR spectrum is predicted for this compound.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~11-13 | Singlet (broad) | 1H | -COOH |

| 2 | ~7.3-7.5 | Singlet | 2H | Ar-H |

| 3 | ~2.4-2.6 | Singlet | 6H | -CH₃ |

Interpretation:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegative oxygen atoms and typically appears as a broad singlet far downfield, often between 11 and 13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons (Ar-H): The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a singlet in the aromatic region, likely between 7.3 and 7.5 ppm. The electron-withdrawing bromine atom and carboxylic acid group will influence their exact chemical shift.

-

Methyl Protons (-CH₃): The two methyl groups are also chemically equivalent and will give rise to a single, sharp singlet. Their position, ortho to the carboxylic acid, will result in a downfield shift compared to unsubstituted toluene, likely in the range of 2.4-2.6 ppm.

Caption: Experimental workflow for ¹H NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Principles and Experimental Causality

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The principles are similar to ¹H NMR, but the natural abundance of the ¹³C isotope is only 1.1%, and its gyromagnetic ratio is smaller, resulting in a much lower sensitivity.[2] To overcome this, spectra are typically acquired with broadband proton decoupling, which collapses all C-H couplings into singlets and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, making signal overlap less common. The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of attached atoms.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.

-

Data Acquisition: The experiment is performed on a high-field NMR spectrometer (e.g., 100 or 125 MHz for ¹³C). A significantly larger number of scans is required compared to ¹H NMR to obtain a good spectrum. Broadband proton decoupling is employed.

Predicted ¹³C NMR Spectrum and Interpretation

Due to the molecule's symmetry, we expect to see 5 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~170-175 | -COOH |

| 2 | ~140-145 | C-Br |

| 3 | ~135-140 | C-CH₃ (x2) |

| 4 | ~130-135 | C-H (x2) |

| 5 | ~20-25 | -CH₃ (x2) |

Interpretation:

-

Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear at the downfield end of the spectrum, typically between 170 and 175 ppm.

-

Aromatic Carbons:

-

The carbon atom bonded to the bromine (C-Br ) will be influenced by the "heavy atom effect," which can cause a slight upfield shift compared to what would be expected based on electronegativity alone. Its predicted range is around 140-145 ppm.

-

The two carbons bearing the methyl groups (C-CH₃ ) are equivalent and will appear as a single peak, likely in the 135-140 ppm range.

-

The two carbons bonded to hydrogen (C-H ) are also equivalent and will resonate as one signal, predicted to be in the 130-135 ppm region.

-

The quaternary carbon attached to the carboxylic acid group will be in a similar region to the other substituted aromatic carbons.

-

-

Methyl Carbons (-CH₃): The two equivalent methyl carbons will appear as a single peak in the aliphatic region, typically between 20 and 25 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Theoretical Principles and Experimental Causality

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching and bending). The frequency of the absorbed radiation is specific to the type of bond and the functional group it is part of. This makes FT-IR an excellent tool for identifying functional groups.

For this compound, the most characteristic absorptions will be from the carboxylic acid group. The O-H bond will give a very broad absorption due to hydrogen bonding, and the C=O bond will show a strong, sharp absorption.

Experimental Protocol: FT-IR (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders that requires minimal sample preparation.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted FT-IR Spectrum and Interpretation

| Predicted Frequency Range (cm⁻¹) | Vibration | Intensity |

| 2500-3300 | O-H stretch (carboxylic acid dimer) | Broad, Strong |

| ~1700 | C=O stretch (carboxylic acid) | Strong, Sharp |

| ~1600, ~1475 | C=C stretch (aromatic) | Medium |

| ~1300 | C-O stretch | Medium |

| ~1200 | O-H bend | Medium |

| Below 1000 | C-Br stretch | Medium-Weak |

Interpretation:

-

O-H Stretch: A very broad and intense absorption band from 2500 to 3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid.[3][4]

-

C=O Stretch: A strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid.[5][6]

-

Aromatic C=C Stretches: Medium intensity peaks in the 1475-1600 cm⁻¹ region confirm the presence of the benzene ring.

-

C-O Stretch and O-H Bend: These vibrations will appear in the fingerprint region and further support the presence of the carboxylic acid group.

-

C-Br Stretch: A weaker absorption in the lower frequency region (below 1000 cm⁻¹) is expected for the carbon-bromine bond.

Electron Ionization Mass Spectrometry (EI-MS)

Theoretical Principles and Experimental Causality

In EI-MS, the sample is vaporized and bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•). The excess energy imparted to the molecular ion causes it to fragment in a predictable manner. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected, providing the molecular weight and structural information.

For this compound, the presence of bromine is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "M/M+2" pattern) of almost equal intensity, separated by 2 m/z units.

Experimental Protocol: EI-MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is heated to ensure vaporization.

-

Ionization: The gaseous sample molecules are passed through a beam of 70 eV electrons in the ion source.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation

Molecular Ion: The molecular weight of C₉H₉BrO₂ is approximately 228 g/mol (for ⁷⁹Br) and 230 g/mol (for ⁸¹Br). Therefore, the mass spectrum will show a molecular ion peak cluster at m/z 228 and 230 with roughly equal intensities.

Key Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of Fragments:

-

[M - OH]⁺ (m/z 211/213): Loss of a hydroxyl radical is a common fragmentation for carboxylic acids.

-

[M - COOH]⁺ (m/z 183/185): Loss of the entire carboxyl group as a radical is also a characteristic fragmentation, leading to a bromodimethylbenzene cation.

-

[M - Br]⁺ (m/z 149): Loss of the bromine atom will result in a fragment at m/z 149. This peak will be a singlet, as the isotopic signature of bromine is lost.

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, FT-IR, and EI-MS provides a robust and self-validating methodology for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, and together they form an indispensable toolkit for any researcher working with this important chemical intermediate. The predicted data and interpretations provided in this guide serve as a reliable reference for the quality control and characterization of this compound in a research and development setting.

References

- iChemical. (n.d.). This compound, CAS No. 74346-19-3.

- JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids.

- University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.

- University of California, Los Angeles. (n.d.). IR: carboxylic acids.

- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.

- UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.

- Central European Institute of Technology. (n.d.). Measuring methods available and examples of their applications 13C NMR.

- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.

Sources

- 1. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]

- 2. 2,6-Dimethylbenzoic acid(632-46-2) 13C NMR [m.chemicalbook.com]

- 3. PubChemLite - this compound (C9H9BrO2) [pubchemlite.lcsb.uni.lu]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. 4-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 99570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(74346-19-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2,6-dimethylbenzoic Acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2,6-dimethylbenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug development. We will delve into the theoretical basis for the expected spectrum, provide a detailed experimental protocol for its acquisition, and offer a thorough interpretation of the spectral data. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction: The Structural Significance of this compound

This compound presents a fascinating case for ¹H NMR analysis due to the interplay of electronic and steric effects exerted by its substituents. The bromine atom at the para position is an electron-withdrawing group via induction but a weak deactivator due to hyperconjugation. The two methyl groups at the ortho positions are electron-donating and, more importantly, introduce significant steric hindrance around the carboxylic acid moiety. This steric strain, often referred to as the "ortho effect," can force the carboxyl group out of the plane of the benzene ring, thereby influencing the electronic environment of the aromatic protons.[1] Understanding these interactions is key to accurately interpreting the resulting ¹H NMR spectrum.

A visual representation of the structure of this compound is provided below:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum

An in-silico prediction of the ¹H NMR spectrum of this compound in CDCl₃ was generated using advanced computational algorithms. The predicted chemical shifts, multiplicities, and integrations are summarized in the table below. Such predictions are invaluable for anticipating experimental outcomes and for the initial assignment of signals.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~7.30 | Singlet | 2H | Aromatic protons (H-3, H-5) |

| ~2.45 | Singlet | 6H | Methyl protons (2 x -CH₃) |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting three distinct signals.

-

The Carboxylic Acid Proton (-COOH): This proton is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between 11.0 and 13.0 ppm.[2] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent.[3] The deshielding effect of the adjacent carbonyl group accounts for its significant downfield shift.

-

The Aromatic Protons (H-3 and H-5): Due to the symmetrical substitution pattern of the benzene ring, the two aromatic protons at positions 3 and 5 are chemically equivalent.[4] Consequently, they are expected to resonate at the same frequency, giving rise to a single signal. This signal is predicted to be a singlet, as there are no adjacent protons to cause spin-spin splitting. The predicted chemical shift of around 7.30 ppm is influenced by the electron-withdrawing bromine atom and the electron-donating methyl groups.

-

The Methyl Protons (-CH₃): The two methyl groups at positions 2 and 6 are also chemically equivalent due to the molecule's symmetry.[4] Therefore, their six protons will produce a single, sharp singlet in the upfield region of the spectrum, predicted to be around 2.45 ppm. The integration of this signal should correspond to six protons.

The expected simplicity of the spectrum, with all signals appearing as singlets, is a direct consequence of the molecule's symmetry. The relationship between the different proton environments is illustrated in the diagram below.

Caption: Experimental workflow for ¹H NMR acquisition.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint of its molecular structure. The anticipated spectrum, characterized by three distinct singlets, is a direct reflection of the molecule's symmetry. A thorough understanding of the electronic and steric effects of the substituents is crucial for the accurate interpretation of the chemical shifts. The experimental protocol detailed in this guide provides a reliable method for obtaining a high-quality spectrum, which is an indispensable tool for the characterization and quality control of this compound in research and development settings.

References

- Khan Academy. (n.d.). How does ortho-effect work in benzoic acids? [Video].

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.

- University of Regensburg. (n.d.). H NMR Spectroscopy.

- LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts.

- Wikipedia. (2023, November 29). Ortho effect. In Wikipedia.

Sources

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the ¹³C NMR of 4-Bromo-2,6-dimethylbenzoic acid

Abstract

This technical guide provides a comprehensive, in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to explain the causality behind experimental design, spectral interpretation, and structural elucidation. We will explore the theoretical basis for the expected chemical shifts, provide a validated experimental protocol, and meticulously assign each resonance in the predicted spectrum, grounding our analysis in authoritative principles of NMR spectroscopy.

Introduction: The Role of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the carbon framework of a molecule.[1][2] Unlike ¹H NMR, ¹³C NMR spectra are typically acquired with broadband proton decoupling, resulting in a simplified spectrum where each unique carbon atom appears as a single line.[1] This feature, combined with the wide range of chemical shifts (~200 ppm), allows for the unambiguous identification of different carbon environments within a molecule, making it a powerful technique for structure verification and elucidation.[2]

For a substituted aromatic compound like this compound, ¹³C NMR is crucial for confirming the substitution pattern on the benzene ring. The chemical shift of each carbon is exquisitely sensitive to its electronic environment, which is modulated by the inductive and resonance effects of the bromo, carboxyl, and methyl substituents. This guide will systematically dissect these influences to build a complete spectral picture of the target molecule.

Molecular Structure and Symmetry Analysis

Before predicting or interpreting a spectrum, a critical first step is to analyze the molecule's structure for symmetry elements, as these will dictate the number of expected NMR signals.

This compound possesses a plane of symmetry that bisects the C1-C4 axis and the carboxylic acid group. This symmetry renders the two methyl groups (at C2 and C6) and their attached carbons equivalent. Likewise, the aromatic protons and their corresponding carbons at the C3 and C5 positions are also chemically equivalent. Consequently, despite having nine carbon atoms in total, we expect to see only six distinct signals in the ¹³C NMR spectrum.

The unique carbon environments are:

-

C1 : The aromatic carbon bonded to the carboxylic acid group.

-

C2/C6 : The two equivalent aromatic carbons bonded to the methyl groups.

-

C3/C5 : The two equivalent aromatic carbons bonded to hydrogen.

-

C4 : The aromatic carbon bonded to the bromine atom.

-

C7 : The carbon of the carboxylic acid group (-C OOH).

-

C8/C9 : The two equivalent carbons of the methyl groups (-C H₃).

Caption: Standard workflow for ¹³C NMR spectroscopy.

Spectral Analysis and Interpretation

Predicted ¹³C NMR Chemical Shifts

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C7 (-COOH) | ~170.5 | The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in the 165-185 ppm range. [5]Aromatic acids are found toward the upfield end of this range. [5] |

| C2/C6 (-C-CH₃) | ~139.0 | These carbons are substituted with electron-donating methyl groups, but are also ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. |

| C1 (-C-COOH) | ~135.0 | This quaternary carbon is attached to the deshielding carboxylic acid group. Its chemical shift is influenced by the substituent effects of the ortho methyl groups as well. |

| C3/C5 (-CH) | ~130.0 | These carbons are attached to hydrogen. Their chemical shifts are typical for aromatic CH carbons in a substituted benzene ring. [6] |

| C4 (-C-Br) | ~122.0 | The carbon attached to bromine experiences a "heavy atom effect," which is a shielding effect that shifts the signal upfield compared to what would be expected based on electronegativity alone. [7] |

| C8/C9 (-CH₃) | ~21.0 | Alkyl carbons are highly shielded and appear far upfield. The chemical shift for these methyl groups is characteristic for those attached to an aromatic ring. [6] |

Detailed Justification of Assignments

-

Carbonyl Carbon (C7): The signal at ~170.5 ppm is unambiguously assigned to the carboxylic acid carbon. Its sp² hybridization and direct attachment to two electronegative oxygen atoms cause significant deshielding, placing it furthest downfield. [8][9]

-

Aromatic Carbons (C1-C6): These carbons resonate in the characteristic aromatic region of 110-150 ppm. [6] * The assignment of C4 to the ~122.0 ppm signal is based on the known shielding effect of heavier halogens. [7]While bromine is electronegative, the dominant influence on the ipso-carbon's chemical shift is the heavy atom effect, which pushes the resonance upfield.

-

The signals for the quaternary carbons C1 and C2/C6 are expected to be weaker than those for the protonated carbons C3/C5 due to longer relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement. [2][10] * The downfield positions of C2/C6 (~139.0 ppm) and C1 (~135.0 ppm) are consistent with their attachment to electron-withdrawing (carboxyl) or sterically bulky (methyl) groups within a substituted ring system.

-

-

Methyl Carbons (C8/C9): The signal at ~21.0 ppm is assigned to the equivalent methyl carbons. This upfield chemical shift is characteristic of sp³ hybridized carbons in alkyl groups. [6]

Conclusion

The ¹³C NMR spectrum of this compound provides a clear fingerprint of its molecular structure. Through a combination of symmetry analysis, understanding of substituent effects, and a robust experimental protocol, we can confidently predict and assign all six unique carbon signals. The characteristic downfield shift of the carboxylic acid carbon, the upfield shift of the carbon bearing the bromine, and the equivalence of the methyl-substituted and protonated carbons all combine to confirm the 4-bromo-2,6-dimethyl substitution pattern. This guide serves as a framework for researchers to apply these principles to the structural verification of similarly complex synthetic molecules.

References

- The Royal Society of Chemistry. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids.

- Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

- BenchChem. An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-((2-Aminophenyl)thio)benzoic acid. (2025).

- Supporting Information for scientific public

- NC State University Libraries. Spectroscopy of Carboxylic Acids and Nitriles.

- BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of Halogenated Aromatic Compounds. (2025).

- ChemicalBook. Benzoic acid(65-85-0) 13C NMR spectrum.

- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.

- Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020).

- Chemical Shifts. 4-BROMO-2,6-DIMETHYLAZOBENZENE - Optional[13C NMR].

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021).

- Chemguide. interpreting C-13 NMR spectra.

- eCampusOntario Pressbooks. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.

- Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube.

- ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.

- CASPRE. 13C NMR Predictor.

- ChemHelp ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube.

- ChemicalBook. 4-Bromobenzoic acid(586-76-5) 13C NMR spectrum.

- Compound Interest. A Guide to 13C NMR Chemical Shift Values. (2015).

- NMRDB.org. Predict 13C carbon NMR spectra.

- Journal of Chemical Education. 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). (2023).

- Oregon State University. CH 336: Carboxylic Acid Spectroscopy. (2020).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. acdlabs.com [acdlabs.com]

- 4. Visualizer loader [nmrdb.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]